Ethyl 3-(4-methylphenyl)-3-{[(3-methylphenyl)carbonyl]amino}propanoate
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Overview
Description
ETHYL 3-(4-METHYLPHENYL)-3-[(3-METHYLPHENYL)FORMAMIDO]PROPANOATE is an organic compound that belongs to the class of esters. Esters are commonly found in nature and are known for their pleasant fragrances. This particular compound is characterized by the presence of two methylphenyl groups and a formamido group attached to a propanoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(4-METHYLPHENYL)-3-[(3-METHYLPHENYL)FORMAMIDO]PROPANOATE typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalysts can further optimize the reaction conditions, leading to higher purity and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-(4-METHYLPHENYL)-3-[(3-METHYLPHENYL)FORMAMIDO]PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: May serve as a probe or marker in biochemical assays.
Medicine: Potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ETHYL 3-(4-METHYLPHENYL)-3-[(3-METHYLPHENYL)FORMAMIDO]PROPANOATE depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formamido group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 3-(4-METHYLPHENYL)-3-(PHENYLFORMAMIDO)PROPANOATE
- ETHYL 3-(3-METHYLPHENYL)-3-(PHENYLFORMAMIDO)PROPANOATE
- ETHYL 3-(4-METHYLPHENYL)-3-(4-METHYLPHENYLFORMAMIDO)PROPANOATE
Uniqueness
ETHYL 3-(4-METHYLPHENYL)-3-[(3-METHYLPHENYL)FORMAMIDO]PROPANOATE is unique due to the specific arrangement of its methylphenyl and formamido groups, which can influence its chemical reactivity and biological activity. The presence of two distinct methylphenyl groups may confer unique steric and electronic properties, differentiating it from other similar compounds.
Properties
Molecular Formula |
C20H23NO3 |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
ethyl 3-[(3-methylbenzoyl)amino]-3-(4-methylphenyl)propanoate |
InChI |
InChI=1S/C20H23NO3/c1-4-24-19(22)13-18(16-10-8-14(2)9-11-16)21-20(23)17-7-5-6-15(3)12-17/h5-12,18H,4,13H2,1-3H3,(H,21,23) |
InChI Key |
XSXZASAIFWDFLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)NC(=O)C2=CC=CC(=C2)C |
Origin of Product |
United States |
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